2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine
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Overview
Description
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8ClFN2 It is a member of the pyridine family, characterized by a pyridine ring substituted with chlorine, fluorine, and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in hydrofluoric acid to introduce the fluorine atom. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
- 2-Fluoro-5-fluoroalkoxypyridines
- 3-Bromo-2-nitropyridine
Uniqueness
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms, along with the dimethylamine group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8ClFN2/c1-11(2)6-3-5(9)4-10-7(6)8/h3-4H,1-2H3 |
InChI Key |
FGIGQMWRYCHBAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)F)Cl |
Origin of Product |
United States |
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